2-Aminoquinolin-8-ol
CAS No.: 70125-16-5
Cat. No.: VC20749979
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70125-16-5 |
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Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 2-aminoquinolin-8-ol |
Standard InChI | InChI=1S/C9H8N2O/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H,(H2,10,11) |
Standard InChI Key | UFVLIVCXTIGACT-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)N |
Canonical SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)N |
2-Amino-8-hydroxyquinoline (C₉H₈N₂O), also known as 2-aminoquinolin-8-ol, is a heterocyclic organic compound with a molar mass of 160.17 g/mol. It exists as a brownish-yellow to brownish-black solid, insoluble in water, and exhibits a melting point of 157–160°C and a boiling point of 385.3°C . Its CAS registry number is 70125-16-5, and it is classified as an irritant (H315, H319, H335) .
Synthesis
A scalable, chromatography-free synthesis method was developed starting from 8-hydroxyquinoline N-oxide. This two-step, one-pot procedure achieves 53–66% yield with >98% purity on a kilogram scale . The process involves:
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Nitrogen oxidation of 8-hydroxyquinoline to form the N-oxide intermediate.
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Selective amination under controlled conditions to introduce the amino group at the 2-position.
This method addresses safety concerns associated with traditional routes and ensures industrial applicability .
Biological Activity
2-Amino-8-hydroxyquinoline exhibits moderate antibacterial activity against multidrug-resistant pathogens, including Klebsiella spp., Pseudomonas aeruginosa, and Staphylococcus aureus. Key findings include:
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Minimum Inhibitory Concentration (MIC): 16–50 mg/L against Gram-positive and Gram-negative strains .
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Enhanced solubility via salt formation (e.g., with oxalic acid or quinaldic acid) improves bioavailability and potency .
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Structure-Activity Relationship (SAR): The amino group at position 2 and hydroxyl at position 8 are critical for metal-chelating properties, which disrupt microbial metalloenzymes .
Comparisons with standard antibiotics (e.g., norfloxacin) show comparable efficacy, with some derivatives outperforming existing drugs in specific cases .
Pharmaceuticals
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Investigated as a potential agent for Alzheimer’s disease due to its metal-chelating properties .
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Explored in anticancer research for inhibiting 2-oxoglutarate-dependent enzymes .
Materials Science
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Used as an electron carrier in organic light-emitting diodes (OLEDs) .
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Functions as a fluorescent chemosensor for detecting metal ions (e.g., Fe³⁺, Cu²⁺) .
Hazard Statement | Precautionary Measure |
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H315: Skin irritation | Wear protective gloves/clothing |
H319: Eye irritation | Use eye protection |
H335: Respiratory | Ensure adequate ventilation |
The compound requires storage in a cool, dry environment and handling in accordance with GHS guidelines .
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